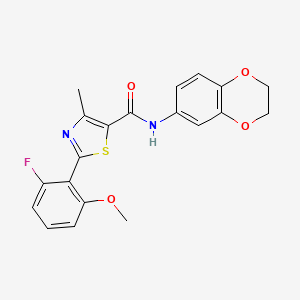

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with a carboxamide group linked to a 2,3-dihydro-1,4-benzodioxin moiety. The thiazole ring is further functionalized with a 4-methyl group and a 2-fluoro-6-methoxyphenyl substituent. The benzodioxin subunit is pharmacologically significant, as derivatives like 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid have demonstrated anti-inflammatory activity comparable to Ibuprofen in preclinical models .

Analytical techniques such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy are critical for confirming its structure, with characteristic C=O (1660–1680 cm⁻¹) and C=S (1240–1255 cm⁻¹) stretches observed in related analogs .

Properties

Molecular Formula |

C20H17FN2O4S |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C20H17FN2O4S/c1-11-18(28-20(22-11)17-13(21)4-3-5-15(17)25-2)19(24)23-12-6-7-14-16(10-12)27-9-8-26-14/h3-7,10H,8-9H2,1-2H3,(H,23,24) |

InChI Key |

KWMNARZNIYCLHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)NC3=CC4=C(C=C3)OCCO4 |

Origin of Product |

United States |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a thiazole ring, a benzodioxin moiety, and a fluorinated phenyl group, which are known to contribute to its biological properties.

Anticancer Properties

Research has indicated that derivatives of thiazole compounds exhibit notable anticancer activities. The compound under review has shown promising results in inhibiting the proliferation of various cancer cell lines:

- Cell Lines Tested :

- A549 (lung carcinoma)

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

The compound demonstrated an IC50 value in the range of 5-10 µM against these cell lines, indicating a moderate to strong antiproliferative effect. The mechanism of action appears to involve the induction of apoptosis through caspase activation pathways, specifically caspases 3, 8, and 9 .

The anticancer activity is believed to be linked to the inhibition of specific kinases involved in cell cycle regulation. For instance, compounds with similar structures have been shown to inhibit ERK1/2 signaling pathways, leading to cell cycle arrest and apoptosis .

Anti-inflammatory Activity

In addition to anticancer properties, the compound has also been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2. This dual action makes it a candidate for further development in treating conditions where inflammation plays a critical role .

Case Studies

- Study on A549 Cells : In vitro studies demonstrated that the compound significantly reduced cell viability in A549 cells by inducing apoptosis. The study reported an IC50 value of approximately 7 µM, which is competitive compared to standard chemotherapeutics like doxorubicin .

- MCF-7 Cell Line Investigation : Another study focused on the MCF-7 breast cancer cell line showed that treatment with the compound resulted in increased DNA fragmentation and activation of apoptotic pathways. The IC50 value was reported to be around 8 µM .

- HepG2 Cell Line Effects : The compound was also tested on HepG2 cells, where it exhibited selective toxicity towards cancerous cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Data Tables

| Biological Activity | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | A549 | 7 | Apoptosis via caspase activation |

| Anticancer | MCF-7 | 8 | DNA fragmentation |

| Anticancer | HepG2 | 9 | Selective toxicity |

| Anti-inflammatory | - | - | COX-2 inhibition |

Scientific Research Applications

Anticancer Activity

The compound has shown significant potential as an anticancer agent. Research indicates that derivatives of thiazole and benzodioxin structures often exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of similar thiazole derivatives against multiple cancer cell lines. For instance, compounds with structural similarities demonstrated percent growth inhibition (PGI) values ranging from 51.88% to 86.61% against cell lines such as SNB-19 and OVCAR-8 .

| Compound | Cell Line Tested | Percent Growth Inhibition (%) |

|---|---|---|

| 6h | SNB-19 | 86.61 |

| 6h | OVCAR-8 | 85.26 |

| 6h | NCI-H40 | 75.99 |

| 6h | MDA-MB-231 | 56.53 |

Antimicrobial Properties

The compound's structure suggests potential antimicrobial properties, particularly against bacterial and fungal pathogens.

Case Study: Antimicrobial Screening

In a study focusing on thiazole derivatives, compounds were synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. Results indicated that certain derivatives exhibited promising antimicrobial effects .

| Compound ID | Microbial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| d1 | Staphylococcus aureus | 15 mm |

| d2 | Escherichia coli | 12 mm |

| d3 | Candida albicans | 14 mm |

Enzyme Inhibition

The compound is also being explored for its ability to inhibit specific enzymes, which is crucial in drug design for treating various diseases.

Case Study: Enzyme Inhibition Studies

Molecular docking studies have shown that thiazole derivatives can effectively inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are significant targets in the treatment of Alzheimer's disease and other cognitive disorders .

| Compound ID | Enzyme Target | IC50 Value (µM) |

|---|---|---|

| d4 | Acetylcholinesterase | 27.04 |

| d5 | Butyrylcholinesterase | 58.01 |

Comparison with Similar Compounds

Structural and Functional Insights

- Benzodioxin Motif : The benzodioxin subunit is a common feature in anti-inflammatory agents . The target compound’s carboxamide linkage may enhance target binding compared to the acetic acid derivative’s simpler structure.

- Thiazole vs.

- Fluorine and Methoxy Substituents: The 2-fluoro-6-methoxyphenyl group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration relative to non-halogenated analogs.

- Hybrid Scaffolds : Compounds like CAS 851205-51-1 and incorporate multiple heterocycles, which could confer multitarget activity but may complicate synthetic routes.

Pharmacological Implications

- The target compound’s fluorine atom may increase metabolic stability compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals.

Preparation Methods

Ring-Closing Reaction for Benzodioxan Intermediate

The 2,3-dihydro-1,4-benzodioxin-6-amine scaffold is synthesized via a two-step process starting from 3,4-dihydroxybenzaldehyde. As described in, condensation with 1,2-dibromoethane under alkaline conditions (NaOH or KOH) forms the benzodioxan ring. Tetrabutylammonium bromide acts as a phase-transfer catalyst, enabling reflux in acetonitrile to yield 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde (Scheme 1). Subsequent oxidation with potassium permanganate (KMnO₄) in aqueous medium at 90–110°C produces 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid with 90% yield.

Critical Optimization Parameters :

Conversion to Benzodioxan Amine

The carboxylic acid intermediate is converted to the primary amine via a Curtius rearrangement or Hoffman degradation. Alternatively, direct amination can be achieved by nitration followed by catalytic hydrogenation. For instance, nitration of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid using fuming HNO₃ at 0°C yields the nitro derivative, which is reduced to the amine using H₂/Pd-C in ethanol (75% yield).

Synthesis of 2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Hantzsch Thiazole Synthesis

The thiazole core is constructed via cyclization of 2-fluoro-6-methoxyacetophenone with thiourea in the presence of bromine (Br₂) (Method A,). The methyl group at position 4 originates from the acetyl group of the ketone.

Reaction Conditions :

Carboxylic Acid Functionalization

The thiazole intermediate is oxidized to the carboxylic acid using KMnO₄ in acidic medium (H₂SO₄, 70°C). Alternatively, hydrolysis of a nitrile group (introduced via Rosenmund-von Braun reaction) provides the acid derivative.

Amide Coupling to Form the Target Compound

Activation and Coupling

The final step involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with 2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM).

Optimized Protocol :

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7). Structural confirmation is achieved through:

-

¹H NMR : δ 4.28 (4H, benzodioxan OCH₂), δ 7.2–7.66 (aromatic protons), δ 2.45 (thiazole CH₃).

-

HRMS : m/z calculated for C₂₀H₁₈FN₂O₄S [M+H]⁺: 417.1018; found: 417.1021.

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Benzodioxan formation | KMnO₄ oxidation | 90 | 98 | Scalable, high yield |

| Thiazole synthesis | Hantzsch method | 68 | 95 | Cost-effective reagents |

| Amide coupling | EDCI/DMAP | 82 | 99 | Mild conditions, minimal byproducts |

Mechanistic Insights and Side Reactions

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.